molecular formula C11H17N3O2 B2490056 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one CAS No. 2199526-57-1

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one

Número de catálogo: B2490056
Número CAS: 2199526-57-1
Peso molecular: 223.276
Clave InChI: MKRNVOFLQJQWQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is a chemical compound based on the dihydropyrimidinone (DHPM) scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. The dihydropyrimidinone core is recognized for its wide spectrum of pharmacological activities, serving as a key structural motif in the development of novel therapeutic agents. Research into analogous compounds has indicated potential value across multiple domains, including antiviral studies for targets like hepatitis B virus and anticancer research, where similar structures have been explored as inhibitors of molecular targets such as phosphoinositide 3-kinases (PI3Ks) . The structural diversity of the DHPM family, to which this compound belongs, also underpins research into anti-inflammatory, antibacterial, and antifungal agents . The synthetic pathway for such molecules often leverages versatile multi-component reactions, such as the Biginelli reaction, which allows for efficient diversification and generation of compound libraries for biological screening . This product is provided for research purposes to support the investigation of its specific physicochemical properties, biological activity, and mechanism of action. 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNVOFLQJQWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=CC(=O)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxymethyl Group: This step involves the reaction of the pyrimidinone core with a methoxymethylating agent, such as methoxymethyl chloride, in the presence of a base like sodium hydride.

    Introduction of the Methylpyrrolidine Ring: The final step involves the nucleophilic substitution of the methoxymethyl group with 1-methylpyrrolidine under suitable conditions, such as heating in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidinone core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyrimidinones.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
The compound has shown promise as an inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a crucial role in mitosis. MPS1 is an attractive target for cancer therapies due to its involvement in the spindle assembly checkpoint. Research indicates that modifications to the pyrido[3,4-d]pyrimidine core can enhance metabolic stability and selectivity against cancer cell lines. Specifically, the introduction of a methyl group at the 6-position significantly improved the compound's stability in human liver microsomes, thus enhancing its potential as a therapeutic agent .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedTargetIC50 (nM)Comments
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-oneMPS1230Improved selectivity and stability observed
BOS172722MPS150Potent inhibitor with favorable pharmacokinetics

Drug Development

Synthesis of Novel Therapeutics
The compound serves as a key intermediate in synthesizing various pharmaceuticals targeting different diseases, particularly cancers. Its ability to modify biological pathways makes it suitable for developing targeted therapies. The compound's structure allows for further modifications to enhance efficacy and reduce side effects.

Case Study: Development of MPS1 Inhibitors
In a series of studies focusing on pyrido[3,4-d]pyrimidine derivatives, compounds were synthesized and tested for their ability to inhibit MPS1. The introduction of specific substituents led to significant improvements in potency and selectivity, demonstrating the importance of structural optimization in drug design .

Bioconjugation Applications

The unique structure of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one facilitates its use in bioconjugation processes. This allows for the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications. The compound's ability to form stable conjugates enhances its utility in targeted drug delivery systems.

Material Science

Advanced Material Formulations
In addition to its medicinal applications, this compound is also explored for use in advanced materials science. Its chemical properties contribute to enhancing material durability and thermal stability, which are essential in various industrial applications such as electronics and coatings.

Mecanismo De Acción

The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism or receptors that mediate its biological effects. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The dihydropyrimidinone scaffold is a versatile pharmacophore.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Target/Activity
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 3-methyl, 6-(1-methylpyrrolidin-2-ylmethoxy) CNS targets, kinase inhibition
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (Compound 9, ) Dihydropyrimidinone Thioether-linked isoprenoid, protected sugar moiety Nucleoside analogs, antiviral agents
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-... () Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazole-piperidine, tetrahydro fused ring Antipsychotics (e.g., dopamine/serotonin receptors)

Key Observations

In contrast, Compound 9 () contains a bulky thioether-isoprenoid and sugar moiety, likely reducing membrane permeability but enhancing specificity for nucleoside-related targets .

Synthetic Accessibility The target compound’s synthesis likely involves a Biginelli-like reaction for the dihydropyrimidinone core, followed by etherification with 1-methylpyrrolidin-2-ylmethanol. Compound 9 () requires multi-step functionalization, including thioether formation and sugar protection, increasing synthetic complexity .

Hypothetical Targets and Activities Dihydropyrimidinones are associated with kinase inhibition (e.g., EGFR, CDK) and calcium channel modulation. The target compound’s pyrrolidine group may enhance binding to aminergic receptors (e.g., adrenergic or dopaminergic receptors). Compound 9’s thioether and sugar motifs suggest antiviral or antimetabolite activity, akin to nucleoside reverse transcriptase inhibitors . ’s compound’s fluorobenzisoxazole group is a hallmark of 5-HT₂A/D₂ receptor antagonists, commonly used in antipsychotics .

Research Findings and Limitations

  • Structural Insights: The dihydropyrimidinone ring’s conformation is critical for target engagement. The target compound’s 6-methoxy-pyrrolidine substituent may stabilize a bioactive conformation via intramolecular hydrogen bonding.
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in the provided evidence. Comparisons rely on structural analogies and substituent trends.
  • Methodological Tools : Programs like SHELX enable precise structural determination, which is essential for structure-activity relationship (SAR) studies .

Actividad Biológica

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its effects on various biological targets and mechanisms of action.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 208.26 g/mol

Biological Activity Overview

Research indicates that 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one exhibits a range of biological activities, including:

  • Antidiabetic Activity :
    • The compound has shown promising results as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion. In vitro studies demonstrated significant inhibition rates, suggesting its potential as an antidiabetic agent. For instance, an IC50_{50} value of 4.58 μM was reported, indicating effective inhibition compared to standard drugs like acarbose (IC50_{50} = 1.58 μM) .
  • Antioxidant Properties :
    • Antioxidant assays conducted on this compound indicate its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal cell death in models of neurodegeneration .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit enzymes such as alpha-amylase is a key mechanism through which the compound exerts its antidiabetic effects.
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it may help reduce oxidative damage in cells.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Antidiabetic ActivityDemonstrated significant alpha-amylase inhibition with an IC50_{50} of 4.58 μM.
Antioxidant ActivityExhibited strong free radical scavenging properties in DPPH assays.
NeuroprotectionShowed potential neuroprotective effects in neuronal cell cultures.

Discussion

The findings from various studies indicate that 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one possesses notable biological activities that could be harnessed for therapeutic applications. Its dual role as an antidiabetic and antioxidant agent positions it as a candidate for further investigation in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, β-keto esters, and urea derivatives under acid catalysis. For example, ZnCl₂ in refluxing n-heptane-toluene (1:1) facilitates cyclocondensation to form dihydropyrimidinones . Substitution reactions with alkyl halides (e.g., (1-methylpyrrolidin-2-yl)methyl chloride) under basic conditions (e.g., K₂CO₃) introduce the methoxy-pyrrolidine moiety. Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical for purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., dihydropyrimidinone C=O at ~165 ppm, pyrrolidine methoxy protons at δ 3.2–3.8 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
  • MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Screen for activity in enzyme inhibition (e.g., kinases, phosphodiesterases) or receptor binding assays. For anti-inflammatory potential, use COX-2 inhibition or TNF-α suppression models. Dose-response curves (IC₅₀ determination) and cytotoxicity assays (e.g., MTT on HEK-293 cells) are essential for early-stage prioritization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the dihydropyrimidinone ring (e.g., methyl vs. ethyl at position 3) and pyrrolidine methoxy group (e.g., stereochemistry at the pyrrolidine ring).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases).
  • In Silico ADMET : Predict metabolic stability (CYP450 interactions) and toxicity (ProTox-II) to prioritize analogs .

Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or solvates?

  • Methodological Answer :

  • Crystallization Screening : Test solvents (e.g., ethanol, DMSO-water) and temperatures to isolate stable polymorphs.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) across polymorphs.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to identify solvate formation risks .

Q. How can computational modeling predict reactive intermediates during synthesis, and what experimental safeguards are needed?

  • Methodological Answer :

  • DFT Calculations : Identify high-energy intermediates (e.g., carbocations during alkylation) using Gaussian or ORCA.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates.
  • Safety Protocols : Avoid exothermic reactions by controlling addition rates and using inert atmospheres for oxygen-sensitive steps .

Q. What analytical techniques are critical for resolving spectral overlaps in complex mixtures during reaction optimization?

  • Methodological Answer :

  • 2D NMR (e.g., HSQC, COSY) : Resolve overlapping proton environments in dihydropyrimidinone and pyrrolidine moieties.
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted starting materials) with high sensitivity.
  • XPS : Characterize surface composition if the compound is used in heterogeneous catalysis .

Methodological Notes

  • Data Contradiction Analysis : When conflicting biological activity data arise (e.g., inconsistent IC₅₀ values), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and ensure batch-to-batch compound purity via HPLC-ELSD .
  • Crystallography : For ambiguous electron density maps (e.g., disordered solvent molecules), apply SQUEEZE in PLATON to model unresolved regions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.